molecular formula C19H23N5 B12789176 1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(2-phenylethyl)phenyl)- CAS No. 4086-50-4

1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(2-phenylethyl)phenyl)-

Cat. No.: B12789176
CAS No.: 4086-50-4
M. Wt: 321.4 g/mol
InChI Key: DPVIAFCXICQIMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(2-phenylethyl)phenyl)- is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is notable for its unique structure, which includes a phenylethyl group and dimethyl substitutions, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(2-phenylethyl)phenyl)- typically involves a multi-step process. One common method is the condensation of cyanoguanidine with aromatic aldehydes and arylamines. This reaction is often carried out in the presence of hydrochloric acid, followed by treatment with a base to promote rearrangement and dehydrogenative aromatization .

Industrial Production Methods

Industrial production of this compound may involve microwave-assisted synthesis, which offers the advantage of reduced reaction times and higher yields. This method uses readily available starting materials and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(2-phenylethyl)phenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazines, which can have different functional groups depending on the reagents used .

Scientific Research Applications

1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(2-phenylethyl)phenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(2-phenylethyl)phenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(2-phenylethyl)phenyl)- is unique due to its specific substitutions, which confer distinct chemical and biological properties. Its phenylethyl group and dimethyl substitutions make it particularly interesting for research in drug development and industrial applications .

Properties

CAS No.

4086-50-4

Molecular Formula

C19H23N5

Molecular Weight

321.4 g/mol

IUPAC Name

6,6-dimethyl-1-[3-(2-phenylethyl)phenyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C19H23N5/c1-19(2)23-17(20)22-18(21)24(19)16-10-6-9-15(13-16)12-11-14-7-4-3-5-8-14/h3-10,13H,11-12H2,1-2H3,(H4,20,21,22,23)

InChI Key

DPVIAFCXICQIMF-UHFFFAOYSA-N

Canonical SMILES

CC1(N=C(N=C(N1C2=CC=CC(=C2)CCC3=CC=CC=C3)N)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.